dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3664278
CAS Number:
Molecular Formula: C24H24BrNO5
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a prominent calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [, , ] It serves as a reference compound for evaluating the activity of novel DHP derivatives. [, , ] Numerous studies have investigated the pharmacological effects of nifedipine, focusing on its vasodilatory, antihypertensive, and antiarrhythmic properties. [, , , ]

Relevance: Nifedipine shares the core 1,4-dihydropyridine ring system with dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural difference lies in the aryl substituent at the 4-position, where nifedipine has a 2-nitrophenyl group, while the target compound features a 5-bromo-2-methoxyphenyl group. These modifications to the aryl substituent can significantly influence the pharmacological profile of the DHP molecule. [, ]

Nicardipine

Compound Description: Nicardipine (2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is another well-established calcium channel blocker clinically used to manage hypertension and angina. [, , ] Nicardipine displays a similar pharmacological profile to nifedipine, exhibiting potent vasodilatory and antihypertensive effects. [, , ]

Relevance: Like nifedipine, nicardipine also shares the fundamental 1,4-dihydropyridine structure with dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both nicardipine and the target compound belong to the category of 1,4-dihydropyridines, and their structural similarities are centered around the presence of this core structure. [, , ]

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)

Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly referred to as the Hantzsch ester, is a valuable synthetic reagent used as a source of hydride in organic synthesis. [] It is a key intermediate in the Hantzsch dihydropyridine synthesis, a classic multicomponent reaction used to prepare a wide array of 1,4-dihydropyridine derivatives. [, , , ]

Relevance: The Hantzsch ester serves as the foundational building block for constructing the 1,4-dihydropyridine scaffold of dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] It represents the unsubstituted core of the target compound, highlighting the common structural origin of DHP derivatives. [, , , ]

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) is a DHP derivative investigated for its therapeutic potential in managing pulmonary hypertension. [, ] Studies indicate that DCDDP can effectively lower pulmonary arterial pressure and resistance, potentially through mechanisms involving the inhibition of free radical production, modulation of nitric oxide levels, and reduction of 5-hydroxytryptamine (5-HT) activity in pulmonary tissues. [, ]

Relevance: DCDDP is structurally analogous to dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core 1,4-dihydropyridine structure and dimethyl ester groups at positions 3 and 5. The primary distinction lies in the aryl substituent at the 4-position, where DCDDP possesses a 2-chlorophenyl group, whereas the target compound features a 5-bromo-2-methoxyphenyl group. These modifications at the 4-position are common strategies to fine-tune the pharmacological properties of DHP compounds. [, ]

Methyl Pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Compound Description: Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202) is a DHP compound investigated for its effects on red blood cell (RBC) function in the context of thrombosis. [] Research suggests that MN9202 can decrease RBC cytosolic free calcium concentration and inhibit membrane lipid peroxidation, potentially contributing to improved RBC deformability. []

Relevance: MN9202 is a close structural relative of dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, featuring the same 1,4-dihydropyridine core and a 3-nitrophenyl substituent at position 4. The primary structural difference resides in the ester groups at positions 3 and 5, where MN9202 has a methyl ester at position 3 and a pentyl ester at position 5. These variations in ester chain length can influence the physicochemical properties and pharmacological activity of DHPs. []

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a nifedipine analogue that was subjected to saponification experiments, leading to the unexpected formation of several degradation products. [] These degradation products included 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid. []

Relevance: This compound is structurally related to dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as both share the 1,4-dihydropyridine core with a 2-nitrophenyl substituent at the 4-position. The key difference lies in the ester groups, where the related compound has two 2-cyanoethyl ester groups instead of methyl esters. [] This modification highlights the potential for different ester groups to be incorporated into the DHP scaffold and how they can affect the compound's stability and metabolic fate. []

(S)-(+)- and (R)-(-)-2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: The (S)-(+)- and (R)-(-)-enantiomers of 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride are optically active DHP derivatives synthesized to investigate the relationship between stereochemistry and pharmacological activity. [, ] Pharmacological studies, including antihypertensive effects and binding affinity to calcium channels, revealed that the (4S)-(+)-enantiomer was the more active form. [, ]

Relevance: This compound pair highlights the importance of stereochemistry in DHP pharmacology and provides a basis for comparison with dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the 1,4-dihydropyridine core and a 3-nitrophenyl substituent at the 4-position, but differ in the ester groups at positions 3 and 5 and the presence of a chiral center in the related compound. [, ] Comparing their activities can provide insights into the influence of these structural features on the target compound's potential pharmacological profile.

Properties

Product Name

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H24BrNO5

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C24H24BrNO5/c1-29-21-10-9-17(25)13-18(21)22-19(23(27)30-2)14-26(15-20(22)24(28)31-3)12-11-16-7-5-4-6-8-16/h4-10,13-15,22H,11-12H2,1-3H3

InChI Key

HDWQQJAIVYCVBR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C2C(=CN(C=C2C(=O)OC)CCC3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C(=CN(C=C2C(=O)OC)CCC3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.